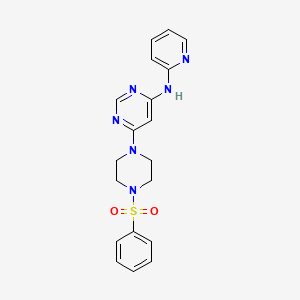
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperazine ring substituted with a phenylsulfonyl group, and a pyridine ring. The unique arrangement of these functional groups contributes to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Sulfonylation: The phenylsulfonyl group is introduced by reacting the piperazine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The final step involves coupling the pyrimidine-piperazine intermediate with a pyridine derivative, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated derivatives, palladium catalysts, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrimidine or pyridine derivatives.
Scientific Research Applications
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a lead compound for drug development.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and toxicity to evaluate its suitability as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological systems and understand the molecular mechanisms of disease.
Mechanism of Action
The mechanism of action of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways that are critical for the survival and proliferation of cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyrimidin-4-amine: Similar structure with a different position of the pyridine ring.
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyrimidin-4-amine: Similar structure with a different position of the pyridine ring.
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-2-amine: Similar structure with a different position of the amine group.
Uniqueness
The uniqueness of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine lies in its specific arrangement of functional groups, which may confer distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
6-[4-(benzenesulfonyl)piperazin-1-yl]-N-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-28(27,16-6-2-1-3-7-16)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-17-8-4-5-9-20-17/h1-9,14-15H,10-13H2,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWOBIOLSITEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
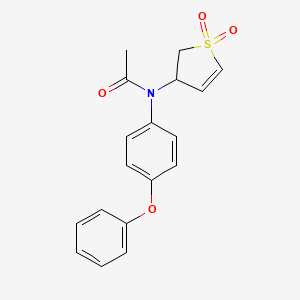
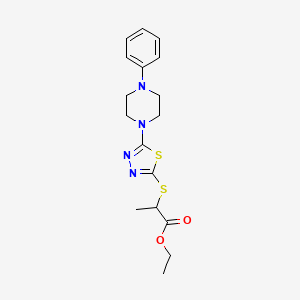
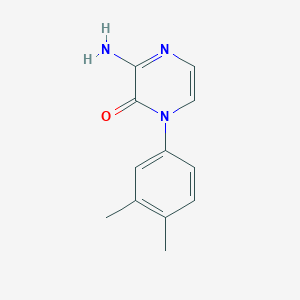
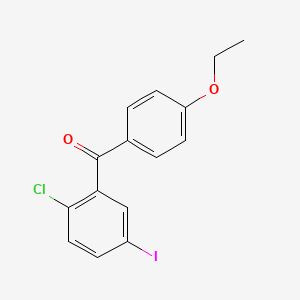
![ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385906.png)

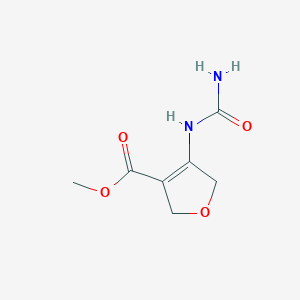
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride](/img/structure/B2385914.png)

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2385916.png)
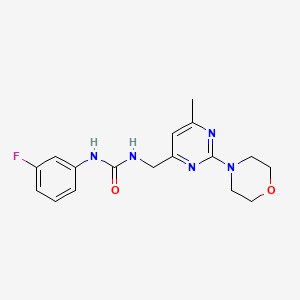

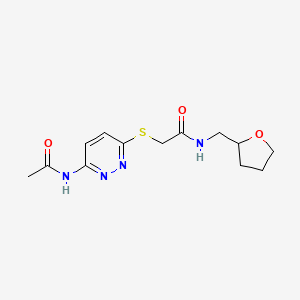
![Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385921.png)
